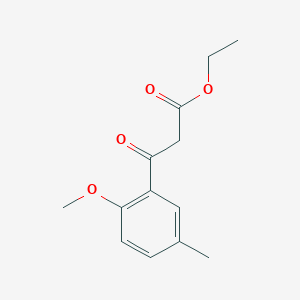

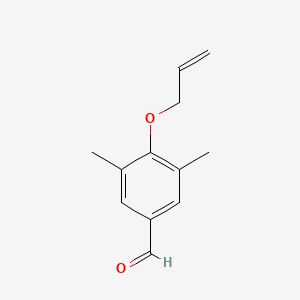

4-(Allyloxy)-3,5-dimethylbenzaldehyde

Overview

Description

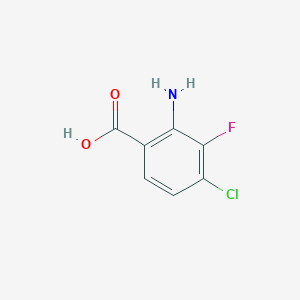

“4-(Allyloxy)-3,5-dimethylbenzaldehyde” is likely a derivative of benzaldehyde, which is an aromatic aldehyde. The “4-(Allyloxy)” part suggests an allyl group (a three-carbon sequence that forms a double bond) attached to the benzene ring via an oxygen atom. The “3,5-dimethyl” indicates two methyl groups (-CH3) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure would consist of a benzene ring (a six-membered ring of carbon atoms with alternating single and double bonds), substituted at the 4th position by an allyloxy group and at the 3rd and 5th positions by methyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. Typical properties to consider might include melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Scientific Research Applications

Silica-Based Nanoparticles

The molecule’s aromatic structure and unsaturated allyl group have potential for applications in silica-based nanoparticles . These nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

Advanced Catalysis

Functionalized silica nanoparticles, which could potentially be achieved with “4-(Allyloxy)-3,5-dimethylbenzaldehyde”, have been used in advanced catalysis . The surface modification step plays a crucial role in enhancing the properties of the silica surface .

Drug Delivery

The modified silica nanoparticles can also be used in drug delivery systems . The surface modification of these nanoparticles can significantly influence their drug delivery capabilities .

Biomedical Applications

Biomedical applications are another field where functionalized silica nanoparticles can be utilized . The surface properties of these nanoparticles, which can be modified using “4-(Allyloxy)-3,5-dimethylbenzaldehyde”, can greatly affect their biomedical applications .

Environmental Remediation

Functionalized silica nanoparticles can also be used in environmental remediation applications . The surface modification step is crucial in determining the effectiveness of these nanoparticles in environmental remediation .

Wastewater Treatment

Wastewater treatment is another potential application of functionalized silica nanoparticles . The surface properties of these nanoparticles, which can be modified using “4-(Allyloxy)-3,5-dimethylbenzaldehyde”, can greatly affect their wastewater treatment capabilities .

Electrical Properties Enhancement

“4-(Allyloxy)-3,5-dimethylbenzaldehyde” can be grafted onto polypropylene via melt grafting to improve its electrical properties . This can be particularly useful in the development of high-voltage direct current (HVDC) cable insulation .

Organic Electronics

The molecule’s aromatic structure and unsaturated allyl group hold potential for applications in organic electronics. Research is ongoing to explore its use in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

Target of Action

Related compounds such as 4-alkoxy-3,5-dimethoxy-phenethylamines (mescaline derivatives) have been reported to interact with key monoamine targets, including serotonergic 5-ht 1a, 5-ht 2a, and 5-ht 2c receptors .

Mode of Action

The allyl group in the compound might play a role in its interaction with its targets . The allyl group is known for its ability to participate in various chemical reactions, potentially influencing the compound’s interaction with its targets .

Biochemical Pathways

Related compounds have been shown to interact with the serotonin pathway

Pharmacokinetics

The urinary excretion data of related compounds like alclofenac have been analyzed, providing insights into their pharmacokinetic behavior .

Result of Action

A study on a similar compound, 4- (allyloxy)phenyl fluorosulfate (apfs), showed that it forms a mechanical strain-adaptive solid electrolyte interphase (sei) composed of lif and polymeric species, and a thermally stable cathode–electrolyte interface containing s–o and s–f species .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of chemical compounds .

Future Directions

properties

IUPAC Name |

3,5-dimethyl-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-4-5-14-12-9(2)6-11(8-13)7-10(12)3/h4,6-8H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTHTLNEIKSNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC=C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-3,5-dimethylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3076082.png)

![2-Ethoxy-6-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3076109.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3076129.png)

![Methyl [(2,4,6-tribromophenyl)amino]acetate](/img/structure/B3076149.png)

![[5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B3076156.png)

![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B3076169.png)